molecular formula C9H13ClN2O B1392400 2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol CAS No. 1219963-87-7

2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol

Cat. No.: B1392400
CAS No.: 1219963-87-7
M. Wt: 200.66 g/mol
InChI Key: VKZNENTZTFGMFB-UHFFFAOYSA-N
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Description

2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol is a chemical compound that features a pyridine ring substituted with a chlorine atom and an amino group, along with a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol typically involves the reaction of 6-chloro-2-aminopyridine with 2-methyl-1-propanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to a different functional group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 2-[(6-Chloro-2-pyridinyl)amino]-2-methylpropanal.

    Reduction: Formation of 2-[(6-Chloro-2-pyridinyl)amino]-2-methylpropane.

    Substitution: Formation of 2-[(6-Amino-2-pyridinyl)amino]-2-methyl-1-propanol.

Scientific Research Applications

2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol
  • 2-[(6-Chloro-3-pyridinyl)amino]-2-methyl-1-propanol
  • 2-[(6-Chloro-2-pyridinyl)amino]-2-ethyl-1-propanol

Uniqueness

2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol is unique due to its specific substitution pattern on the pyridine ring and the presence of a methyl group on the propanol moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(6-chloropyridin-2-yl)amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-9(2,6-13)12-8-5-3-4-7(10)11-8/h3-5,13H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZNENTZTFGMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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